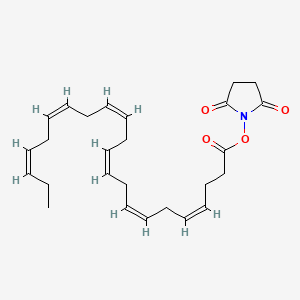
Docosahexaenoic Acid N-Succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosahexaenoic Acid N-Succinimide is a derivative of Docosahexaenoic Acid, a prominent omega-3 fatty acid. This compound is characterized by the presence of a succinimide group, which allows it to form stable esters with primary amines. This property makes it particularly useful in biochemical applications, such as labeling proteins and other amine-containing molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Docosahexaenoic Acid N-Succinimide typically involves the reaction of Docosahexaenoic Acid with N-Hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under mild conditions to form the N-succinimide ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using high-purity Docosahexaenoic Acid extracted from sources like fish oil or microalgae. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Docosahexaenoic Acid N-Succinimide primarily undergoes substitution reactions, where the succinimide ester reacts with primary amines to form stable amide bonds. This reaction is commonly used in peptide synthesis and protein labeling .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, coupling agents like DCC or EDC, and anhydrous solvents such as dichloromethane. The reactions are typically carried out at room temperature to avoid decomposition of the sensitive ester .
Major Products Formed
The major products formed from these reactions are amide-linked compounds, where the primary amine has been successfully conjugated to the Docosahexaenoic Acid moiety via the succinimide ester .
Applications De Recherche Scientifique
Docosahexaenoic Acid N-Succinimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in organic synthesis
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and inflammation
Industry: Employed in the production of high-purity omega-3 supplements and other nutraceuticals
Mécanisme D'action
The mechanism of action of Docosahexaenoic Acid N-Succinimide involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the succinimide ester group, which acts as an activating agent for the carboxylic acid moiety of Docosahexaenoic Acid. The resulting amide bonds are stable and resistant to hydrolysis, making them ideal for long-term labeling and conjugation applications .
Comparaison Avec Des Composés Similaires
Docosahexaenoic Acid N-Succinimide is unique due to its combination of the omega-3 fatty acid Docosahexaenoic Acid and the succinimide ester group. Similar compounds include:
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUMFVFMQMCKHT-KUBAVDMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B566180.png)

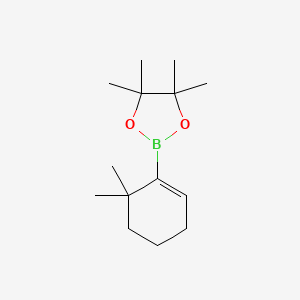
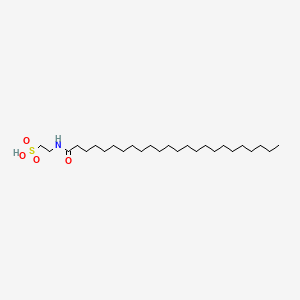
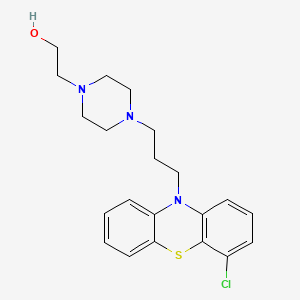
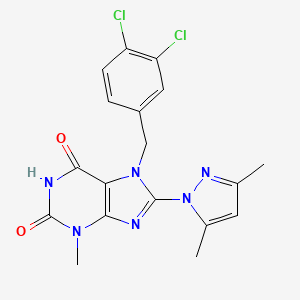
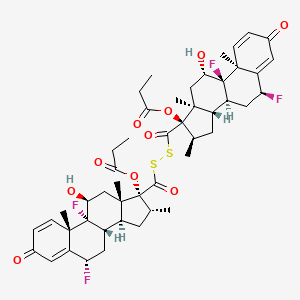
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol](/img/structure/B566193.png)
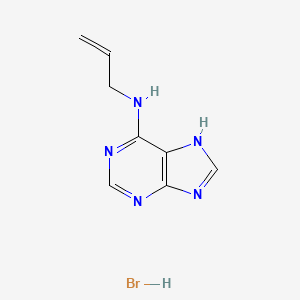
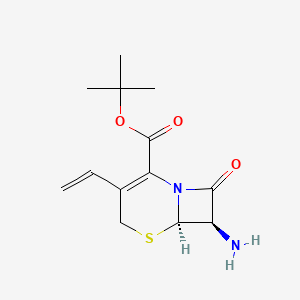
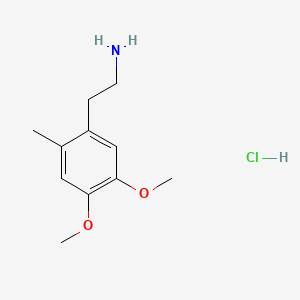
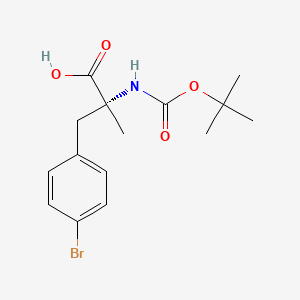
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)
